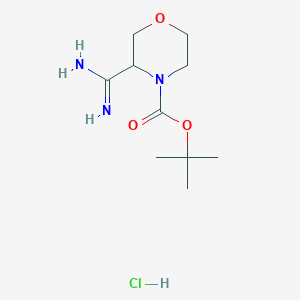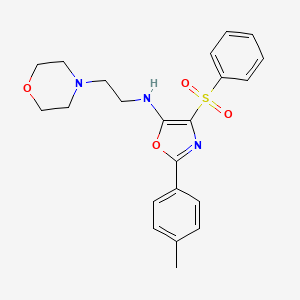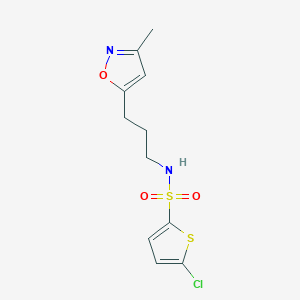
N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32FN5O2 and its molecular weight is 453.562. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Diagnostic Applications
A notable application of fluorobenzyl derivatives, similar in structure to N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, is in the development of radiolabeled compounds for diagnostic purposes. Specifically, the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4), a potent nonpeptide CCR1 antagonist, highlights the use of fluorobenzyl components in creating compounds with potential applications in positron emission tomography (PET) imaging. The complex synthesis involves reductive amination and highlights the compound's high radiochemical yield and purity, making it a candidate for in vivo imaging studies related to inflammation or cancer (Mäding et al., 2006).
Neurokinin-1 Receptor Antagonism
Derivatives with structural similarities to N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been explored for their potential in treating conditions like emesis and depression, leveraging their action as neurokinin-1 (NK1) receptor antagonists. One such compound, described as having high affinity and oral activity, demonstrates the potential of these molecules in pre-clinical tests relevant to clinical efficacy in these conditions, showcasing the therapeutic potential of fluorobenzyl-containing compounds in neuropsychiatric disorders (Harrison et al., 2001).
Orexin Receptor Antagonism
Compounds structurally related to N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been studied for their role in modulating orexin receptors, which are implicated in sleep disorders, stress, and compulsive eating. GSK1059865, a selective orexin-1 receptor antagonist, has been evaluated in a binge-eating model, showing promise in reducing compulsive food consumption without inducing sleep, suggesting a potential therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
Antioxidant and Antimicrobial Activities
Fluorobenzyl-based compounds also exhibit significant antioxidant and antimicrobial activities, as demonstrated by a series of benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings. These compounds show potential in scavenging free radicals and inhibiting microbial growth, indicating their potential in developing new antioxidant and antimicrobial agents (Menteşe et al., 2015).
Sigma Receptor Ligands
Lastly, compounds featuring the fluorobenzyl moiety have been identified as potent sigma receptor ligands, with specific affinity towards sigma 2 binding sites. These ligands, showing high selectivity and affinity, offer a promising research direction for developing treatments for psychiatric and neurodegenerative disorders, further underscoring the versatility of fluorobenzyl derivatives in medicinal chemistry (Perregaard et al., 1995).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN5O2/c1-29-11-13-31(14-12-29)23(19-5-8-22-20(15-19)9-10-30(22)2)17-28-25(33)24(32)27-16-18-3-6-21(26)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVHPWJJHSMIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2689997.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2690000.png)


![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690004.png)

![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)
![Methyl 4-[(4-thiomorpholin-4-yloxan-4-yl)methylcarbamoyl]benzoate](/img/structure/B2690009.png)





